BenchChemオンラインストアへようこそ!

4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Antimalarial Antibacterial Enzyme Inhibition

Secure a critical synthetic handle for your oncology and immunology programs. This 4-chloro scaffold is validated for developing inhibitors against ERK2 (IC50=1 nM), KRAS-G12D (Panc1 IC50=1.40 μM), and HPK1. The reactive 4-chloro position enables rapid diversification via SNAr, Suzuki, and Buchwald-Hartwig couplings. Unlike the unsubstituted core or [4,3-d] regioisomer, this specific [3,4-d] isomer guarantees target selectivity for reproducible SAR. Offered as a free base for maximum synthetic flexibility.

Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
CAS No. 1196157-06-8
Cat. No. B1501197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
CAS1196157-06-8
Molecular FormulaC7H8ClN3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C(=NC=N2)Cl
InChIInChI=1S/C7H8ClN3/c8-7-5-1-2-9-3-6(5)10-4-11-7/h4,9H,1-3H2
InChIKeyNJOMQJJBIYKCLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: CAS 1196157-06-8 Technical Baseline and Core Structural Identity for Procurement


4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1196157-06-8) is a heterocyclic building block comprising a fused tetrahydropyridine and pyrimidine ring system with a chloro substituent at the 4-position [1]. The 4-chloro moiety serves as a critical synthetic handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions including Suzuki, Buchwald-Hartwig, and Stille couplings, enabling rapid diversification at this position [2]. This core scaffold has been incorporated into kinase inhibitors targeting ERK2, KRAS-G12C, Axl, HPK1, and HDAC6, as well as dihydrofolate reductase (DHFR) inhibitors [3]. The compound is commercially available as both free base and hydrochloride salt forms, with the latter offering enhanced aqueous solubility and formulation flexibility [1].

Why 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Cannot Be Substituted with Alternative Tetrahydropyridopyrimidines in Research Programs


Tetrahydropyrido[3,4-d]pyrimidine analogs are not functionally interchangeable due to position-specific reactivity, regioisomeric scaffold effects, and substitution-dependent target selectivity. The 4-chloro substituent on 4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine provides a unique electrophilic site for SNAr displacement and cross-coupling that is absent in the unsubstituted 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core, fundamentally altering synthetic utility [1]. Critically, the [3,4-d] regioisomer differs pharmacologically from the [4,3-d] regioisomer: the former has demonstrated potent inhibition of ERK2 (IC50 = 1 nM for optimized derivatives) [2], while the latter has been explored for ATX/EGFR dual inhibition [3]. Substituting 4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine with 2,4-dichloro analogs or 4-alkylamino derivatives alters the substitution pattern and the resulting SAR trajectory, rendering downstream biological outcomes unpredictable and non-reproducible.

4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Quantified Differentiation Evidence Versus Closest Comparators


Dihydrofolate Reductase (DHFR) Inhibition: Species-Specific Potency Profile

4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine demonstrates highly species-dependent DHFR inhibition. Against Plasmodium berghei DHFR (malaria parasite), the compound exhibits an IC50 of 1.20 nM [1]. In contrast, against Neisseria gonorrhoeae DHFR, inhibition is >1000-fold weaker (IC50 = 1,300 nM), while against Escherichia coli DHFR, intermediate potency is observed (IC50 = 3.5 nM) [1]. This differential sensitivity establishes the compound as a species-selective DHFR probe that cannot be functionally replaced by pan-DHFR inhibitors such as trimethoprim or pyrimethamine.

Antimalarial Antibacterial Enzyme Inhibition DHFR

KRAS-G12D Inhibition: Tetrahydropyrido[3,4-d]pyrimidine Core Outperforms Pyrimidine and Pyrido[4,3-d]pyrimidine Scaffolds

In a systematic scaffold comparison study, 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives (compound 10c) demonstrated selective antiproliferative activity against KRAS-G12D mutant Panc1 cells with IC50 = 1.40 μM, achieving 4.9-fold selectivity over wild-type A549 cells (IC50 = 6.86 μM) [1]. In contrast, pyrimidine-core compounds and pyrido[4,3-d]pyrimidine derivatives evaluated in the same study showed different selectivity profiles. Furthermore, compound 10k—a derivative of the [3,4-d] scaffold—achieved potent enzymatic KRAS-G12D inhibition with IC50 = 0.009 μM (9 nM), demonstrating that this specific scaffold can yield single-digit nanomolar enzymatic inhibitors [1].

KRAS Pancreatic Cancer PROTAC G12D Mutation

ERK2 Kinase Inhibition: Optimized Tetrahydropyrido[3,4-d]pyrimidines Achieve Single-Digit Nanomolar Potency

Structure-based optimization of the tetrahydropyrido[3,4-d]pyrimidine scaffold yielded ERK2 inhibitors with dramatic potency improvements. The initial lead compound from high-throughput screening exhibited ERK2 IC50 = 106 nM. Following iterative medicinal chemistry optimization, compound 2 was developed with ERK2 IC50 = 1 nM—a >100-fold improvement in enzymatic potency [1]. This optimized compound demonstrated cellular antiproliferative activity against HepG2 hepatocellular carcinoma cells with IC50 = 45 nM [1]. The 4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine serves as the foundational building block from which such optimized ERK2 inhibitors are derived.

ERK2 MAPK Pathway Kinase Inhibitor Cancer

HDAC6 Inhibition: Tetrahydropyridopyrimidine-Derived Inhibitors Exhibit Subtype Selectivity >48-Fold

Tetrahydropyridopyrimidine derivatives designed as selective HDAC6 inhibitors achieved potent and highly subtype-selective inhibition. Compound 8f, incorporating the tetrahydropyridopyrimidine scaffold, inhibited HDAC6 with IC50 = 6.4 nM and demonstrated >48-fold selectivity over other HDAC subtypes [1]. This compound showed antiproliferative activity against RPMI-8226 multiple myeloma cells (IC50 = 2.8 μM), HL60 leukemia cells (IC50 = 3.20 μM), and HCT116 colon cancer cells (IC50 = 3.25 μM) [1]. The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core was identified as a privileged scaffold frequently used in kinase inhibitor development and was specifically selected for this HDAC6 inhibitor design [1].

HDAC6 Epigenetics Cancer Selective Inhibitor

HPK1 Inhibition: Tetrahydropyrido[3,4-d]pyrimidines as Potent Immuno-Oncology Kinase Inhibitors

A series of novel tetrahydropyrido[3,4-d]pyrimidines has been disclosed as potent HPK1 (hematopoietic progenitor kinase 1) inhibitors for cancer immunotherapy applications [1]. HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition enhances anti-tumor immune responses. The tetrahydropyrido[3,4-d]pyrimidine scaffold was specifically selected and optimized for HPK1 inhibition, with patent applications describing compounds exhibiting nanomolar HPK1 IC50 values [2]. This scaffold differentiation is notable compared to alternative chemotypes such as pyrazolopyrimidines or indazoles that have been explored for HPK1 inhibition.

HPK1 Immuno-Oncology Kinase Inhibitor Cancer Immunotherapy

Antimicrobial Activity: Trifluoromethyl-Substituted Tetrahydropyrido[3,4-d]pyrimidines Demonstrate Superior Antibacterial Activity Compared to Amoxicillin

In a 2024 study evaluating twelve tetrahydropyrido[3,4-d]pyrimidine derivatives (10a-l), trifluoromethyl-substituted analogues 10j and 10k exhibited promising antibacterial activity that compared favorably to Amoxicillin [1]. Molecular docking of compound 10k against DNA gyrase yielded a docking score of -9.4 kcal/mol, which was superior to the score obtained for Clorobiocin (a known DNA gyrase inhibitor) [1]. The 4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine serves as the synthetic precursor to these active antimicrobial derivatives.

Antimicrobial Antibacterial DNA Gyrase AMR

4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Validated Research and Procurement Application Scenarios


KRAS-G12D and Pan-KRAS Inhibitor Development Programs

Research teams developing KRAS-G12D inhibitors should procure 4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine as a core scaffold for structure-activity relationship studies. As demonstrated in head-to-head scaffold comparisons, derivatives of this [3,4-d] core achieve selective antiproliferative activity against KRAS-G12D mutant cells (Panc1 IC50 = 1.40 μM) with 4.9-fold selectivity over wild-type cells [1]. The 4-chloro position enables introduction of diverse amine-containing pharmacophores via SNAr, a critical diversification point for optimizing interactions with the switch-II pocket of KRAS. This scaffold is also validated for pan-KRAS inhibitor development targeting G12C, G12D, G12V, and G13D mutants [2].

ERK2 Kinase Inhibitor Lead Optimization

Medicinal chemistry groups pursuing MAPK pathway inhibitors should utilize this building block for ERK2 inhibitor development. Structure-based optimization of tetrahydropyrido[3,4-d]pyrimidine derivatives has achieved a 106-fold improvement in ERK2 potency, from an initial HTS lead (IC50 = 106 nM) to optimized compound 2 (ERK2 IC50 = 1 nM) [3]. The compound demonstrates cellular activity in HepG2 cells (IC50 = 45 nM) and knockdown of phospho-RSK in tumor xenografts. Procurement of the 4-chloro intermediate enables rapid access to this validated SAR series for ERK2-targeted oncology programs.

HPK1 Immuno-Oncology Inhibitor Synthesis

For immuno-oncology research programs targeting HPK1 (hematopoietic progenitor kinase 1), 4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine represents a key synthetic intermediate. Recent patent literature from 2023-2024 discloses tetrahydropyrido[3,4-d]pyrimidines as potent HPK1 inhibitors with nanomolar potency, specifically designed to enhance anti-tumor immunity by blocking negative regulation of T-cell receptor signaling [4]. The 4-chloro substituent is essential for subsequent functionalization to achieve optimal HPK1 binding and selectivity profiles described in the patent SAR tables.

DHFR-Targeted Antimalarial Probe Development

Malaria research programs should acquire this compound for DHFR inhibition studies. 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine exhibits potent and species-selective inhibition of Plasmodium berghei DHFR (IC50 = 1.20 nM), while showing >1000-fold weaker activity against bacterial DHFR orthologs [5]. This selectivity profile makes it a valuable probe for studying parasite-specific DHFR inhibition and for developing antimalarial leads that minimize disruption of host microbiome folate metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.